molecular formula C6H9ClO3 B1620353 3-Chloro-2-hydroxypropyl acrylate CAS No. 3326-90-7

3-Chloro-2-hydroxypropyl acrylate

Cat. No.: B1620353
CAS No.: 3326-90-7
M. Wt: 164.59 g/mol
InChI Key: POTYORUTRLSAGZ-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl acrylate: is an organic compound with the molecular formula C6H9ClO3. It is a derivative of acrylic acid and is characterized by the presence of a chloro and a hydroxy group on the propyl chain. This compound is known for its reactivity and is used in various polymerization processes to create functional materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypropyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The general reaction scheme is as follows:

Acrylic Acid+Epichlorohydrin3-Chloro-2-hydroxypropyl acrylate\text{Acrylic Acid} + \text{Epichlorohydrin} \rightarrow \text{this compound} Acrylic Acid+Epichlorohydrin→3-Chloro-2-hydroxypropyl acrylate

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Polymerization: It can undergo free radical polymerization to form polymers with specific properties.

    Esterification: The hydroxy group can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

    Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.

Major Products Formed:

    Substitution Reactions: Products include substituted acrylates with various functional groups.

    Polymerization: Polymers with specific mechanical and chemical properties.

    Esterification: Ester derivatives of this compound.

Scientific Research Applications

3-Chloro-2-hydroxypropyl acrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxypropyl acrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloro group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in various applications .

Comparison with Similar Compounds

    3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

    2-Hydroxyethyl acrylate: Lacks the chloro group but has similar reactivity due to the hydroxy group.

    Glycidyl acrylate: Contains an epoxide group instead of the chloro and hydroxy groups.

Uniqueness: 3-Chloro-2-hydroxypropyl acrylate is unique due to the presence of both chloro and hydroxy groups, which provide a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly useful in the synthesis of functional polymers and other materials with specific properties .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-6(9)10-4-5(8)3-7/h2,5,8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTYORUTRLSAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29086-94-0
Record name 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29086-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50883547
Record name 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-90-7
Record name 3-Chloro-2-hydroxypropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester
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Record name 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-hydroxypropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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